molecular formula C25H19N5O B5169972 2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide

2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide

Cat. No. B5169972
M. Wt: 405.5 g/mol
InChI Key: AZTNZXMUFCQDRA-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide, also known as EMD 1214063, is a novel inhibitor of protein kinase CK2. This compound has shown promising results in pre-clinical studies as a potential anti-cancer agent.

Mechanism of Action

2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 inhibits the activity of protein kinase CK2, which is known to play a role in cancer cell proliferation and survival. By inhibiting CK2, 2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors, which is essential for tumor growth and metastasis. 2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 has also been shown to reduce the expression of proteins involved in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 has several advantages for lab experiments. It is highly selective for CK2, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 has some limitations, including its relatively low potency compared to other CK2 inhibitors and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063. One area of interest is the development of more potent analogs of 2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 that can be used at lower doses with fewer side effects. Another area of interest is the investigation of the synergistic effects of 2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 with other anti-cancer agents. Finally, the potential use of 2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 as a diagnostic tool for CK2 overexpression in cancer patients is an area of ongoing research.

Synthesis Methods

2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 can be synthesized using a multi-step process involving the reaction of quinoxaline-2-carboxylic acid with 3-(2-amino-phenyl)quinoxalin-2-amine in the presence of a coupling reagent. The resulting intermediate is then reacted with 2,3-dimethylbenzoyl chloride to obtain the final product.

Scientific Research Applications

2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 has been extensively studied in pre-clinical models as a potential anti-cancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide 1214063 has also been shown to enhance the effectiveness of chemotherapy drugs, such as paclitaxel, in killing cancer cells.

properties

IUPAC Name

2,3-dimethyl-N-(3-quinoxalin-2-ylphenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O/c1-15-16(2)28-23-13-18(10-11-22(23)27-15)25(31)29-19-7-5-6-17(12-19)24-14-26-20-8-3-4-9-21(20)30-24/h3-14H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTNZXMUFCQDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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